Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate
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Overview
Description
Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate: is a synthetic organic compound characterized by its unique molecular structure, which includes a 1,1-dioxido-2,3-dihydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate typically involves the reaction of 1,1-dioxido-2,3-dihydrothiophen-3-ylamine with methyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature is maintained at a specific range to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification techniques to achieve high purity and yield. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
Scientific Research Applications
Chemistry: In chemistry, Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. It may be used in the development of new drugs or as a tool for studying biological processes.
Medicine: The medical applications of this compound include its use in drug synthesis and as a precursor for pharmaceuticals. Its unique properties may contribute to the development of new therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical reactivity makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism by which Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
Thiophene,2,5-dihydro-3-methyl-, 1,1-dioxide
Uniqueness: Methyl 2-((1,1-dioxido-2,3-dihydrothiophen-3-yl)amino)-2-oxoacetate stands out due to its specific functional groups and molecular structure, which confer unique chemical properties and reactivity compared to similar compounds. Its versatility in various reactions and applications highlights its distinctiveness in the realm of synthetic organic chemistry.
Properties
IUPAC Name |
methyl 2-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5S/c1-13-7(10)6(9)8-5-2-3-14(11,12)4-5/h2-3,5H,4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZZIYVOWAHJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)NC1CS(=O)(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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